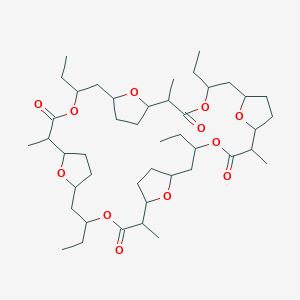

Tetranactin

Description

This compound has been reported in Streptomyces araujoniae, Streptomyces globisporus, and Streptomyces griseus with data available.

from Streptomyces strain S-3466; miticidal; structure

Properties

IUPAC Name |

(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNPHSJWQZXWIX-DCVDGXQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)CC)C)CC)C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058058 | |

| Record name | Tetranactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33956-61-5 | |

| Record name | Tetranactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Tetranactin from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranactin, a macrotetrolide antibiotic produced by Streptomyces species, has garnered significant interest for its potent miticidal and antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound. Detailed experimental protocols for the fermentation of Streptomyces aureus, extraction, and purification of this compound are presented, along with a compilation of its physicochemical and biological data. Furthermore, this document elucidates the biosynthetic pathway of this compound and presents key analytical data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) information, to aid in its identification and characterization.

Introduction

This compound is a member of the macrotetrolide family of antibiotics, a group of natural products characterized by a large lactone ring. First isolated from Streptomyces aureus, this compound has demonstrated significant biological activity, most notably as a potent miticidal agent against various mite species, including the two-spotted spider mite, Tetranychus urticae.[1] Beyond its miticidal effects, this compound also exhibits antifungal activity against several plant pathogenic fungi, as well as activity against Gram-positive bacteria.[2] This diverse range of biological activities makes this compound a promising candidate for development in both agricultural and pharmaceutical applications.

This guide aims to provide researchers and drug development professionals with a detailed technical resource for the study of this compound, covering its production, isolation, and characterization.

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of a producing Streptomyces strain, such as Streptomyces aureus. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target compound.

Culture Media

A variety of media have been utilized for the cultivation of Streptomyces species for the production of secondary metabolites. A suggested fermentation medium for the production of tetracycline-class antibiotics by Streptomyces aureus, which can be adapted for this compound production, is detailed in Table 1.[2]

Table 1: Fermentation Medium Composition for Streptomyces aureus

| Component | Concentration (g/L) |

| Starch | 30 - 40 |

| Dextrin | 5 - 10 |

| Bean Powder | 6 - 10 |

| Corn Steep Liquor | 15 - 30 |

| Ammonium Sulfate | 2 - 6 |

| Light Calcium Carbonate | 3.5 - 5 |

| Sodium Bromide | 0.5 - 1.5 |

| Potassium Primary Phosphate | 0.05 - 0.1 |

| Amylase | 0.1 |

Source: Adapted from CN103602714A[2]

Fermentation Protocol

-

Inoculum Preparation: A seed culture of Streptomyces aureus is prepared by inoculating a suitable seed medium and incubating for 2-3 days at 28-30°C with shaking.

-

Fermentation: The production medium (as described in Table 1) is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH (maintained between 5.6 and 6.0), and aeration for a period of 5 to 7 days.[2]

-

Monitoring: The production of this compound can be monitored throughout the fermentation process using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified using chromatographic techniques.

Extraction Protocol

-

Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant.

-

Solvent Extraction: Both the mycelial biomass and the supernatant are extracted with a water-immiscible organic solvent, typically ethyl acetate, at a 1:1 (v/v) ratio.[3] The mixture is shaken vigorously to ensure efficient extraction of this compound into the organic phase.

-

Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol

The crude extract is purified by silica gel column chromatography.

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as a stationary phase, using a non-polar solvent such as hexane to create a slurry.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform and methanol or hexane and ethyl acetate.[3][4] For example, a stepwise gradient could be employed, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 9:1, 7:3, 1:1 chloroform:methanol).[3]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Crystallization: The pooled fractions containing pure this compound are concentrated, and the compound is crystallized from a suitable solvent to obtain pure this compound.

Physicochemical Characterization

Pure this compound is a crystalline solid. Its identity and purity are confirmed by various analytical techniques, including NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR data for this compound are summarized in Table 2.

Table 2: 13C NMR Chemical Shift Data for this compound

| Atom Number | Chemical Shift (ppm) |

| C=O | 171.8 |

| O-CH- | 80.4 |

| O-CH2- | 77.5 |

| -CH- | 37.1 |

| -CH2- | 36.8, 28.9, 10.9 |

| -CH3 | 17.6 |

Source: SpectraBase[5]

A predicted 1H NMR spectrum is also available, showing characteristic signals for the various protons in the molecule.

Mass Spectrometry (MS)

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is closely related to that of nonactin. The biosynthesis starts from the precursor nonactic acid. The formation of the furan ring of nonactic acid is catalyzed by the enzyme nonactate synthase.[7][8] The biosynthesis of nonactic acid itself begins with the condensation of acetate (or malonate) and succinate.[9] Four molecules of nonactic acid (or its homologs) are then cyclized to form the macrotetrolide ring of this compound.

Biological Activity

This compound exhibits a range of biological activities, with its miticidal and antifungal properties being the most prominent.

Miticidal Activity

This compound is a potent miticide against various mite species. Quantitative data for its activity against the two-spotted spider mite are presented in Table 3.

Table 3: Miticidal Activity of this compound

| Target Organism | Assay | LC50 Value |

| Tetranychus telarius (Two-spotted spider mite) | Spray onto plants | 9.2 µg/ml |

Source: Cayman Chemical[2]

Antifungal Activity

This compound has been shown to inhibit the growth of several phytopathogenic fungi. While specific MIC values against a broad range of fungi are not extensively reported in the searched literature, it is known to inhibit the growth of Cochliobolus miyabeanus and Rhizoctonia solani at concentrations below 0.9 µg/ml.[2]

Table 4: Antifungal Spectrum of this compound

| Fungal Species | Activity |

| Cochliobolus miyabeanus | Inhibited at < 0.9 µg/ml |

| Rhizoctonia solani | Inhibited at < 0.9 µg/ml |

Source: Cayman Chemical[2]

Conclusion

This compound, a macrotetrolide from Streptomyces, presents a compelling profile as a bioactive natural product with significant potential in agriculture as a miticide and fungicide. This technical guide has provided a detailed overview of the methodologies for its production through fermentation, followed by its extraction and purification. The compiled analytical and biological data serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research into the optimization of fermentation and purification processes, as well as a more in-depth investigation of its mode of action and broader biological activities, will be crucial for the future development of this compound-based products.

References

- 1. entomoljournal.com [entomoljournal.com]

- 2. CN103602714A - Method for producing tetracycline by fermentation of streptomyces aureus - Google Patents [patents.google.com]

- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Fragmentation studies on tetronasin by accurate-mass electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonactin biosynthesis: the product of nonS catalyzes the formation of the furan ring of nonactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. umimpact.umt.edu [umimpact.umt.edu]

An In-depth Technical Guide to Tetranactin: Chemical Structure, Properties, and Biological Activity

Introduction

Tetranactin is a macrotetrolide antibiotic first isolated from Streptomyces aureus.[1] It belongs to a class of compounds known as ionophores, which can transport ions across lipid membranes.[2][3] As a member of the polynactin complex, which also includes nonactin, monactin, and dinactin, this compound is distinguished by its potent insecticidal and acaricidal (miticidal) properties.[3][4] Beyond its applications in agriculture, this compound has garnered interest in biomedical research for its diverse biological activities, including antibacterial, antifungal, and immunosuppressive effects.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological mechanisms, and the experimental protocols used for its study.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic polyester composed of four homochiral subunits of nonactic acid and homononactic acid analogues. Its structure is characterized by a 32-membered ring.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 33956-61-5[5] |

| Molecular Formula | C₄₄H₇₂O₁₂[5] |

| Molecular Weight | 793.0 g/mol [5] |

| IUPAC Name | (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1⁷,¹⁰.1¹⁶,¹⁹.1²⁵,²⁸]tetracontane-3,12,21,30-tetrone[5] |

| SMILES | O=C(O--INVALID-LINK--C[C@@]1([H])O--INVALID-LINK--([H])CC1)--INVALID-LINK--[C@]3([H])CC--INVALID-LINK--OC(--INVALID-LINK--O--INVALID-LINK--[C@@]5([H])O--INVALID-LINK--([H])C--INVALID-LINK--OC2=O)=O)CC)([H])CC4)C)=O">C@@([H])O3[2] |

| InChI Key | NKNPHSJWQZXWIX-DCVDGXQQSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Appearance | White solid[3] |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. Limited water solubility.[2][3] |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[2] |

| Stability | Stable at pH 2–13 for 5 hours at room temperature and at 60°C for 15 days. Resistant to degradation by sunlight.[6] |

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for both agricultural and pharmaceutical applications.

Antimicrobial and Antifungal Activity

This compound is effective against Gram-positive bacteria and certain plant pathogenic fungi.[2] It shows inhibitory action at low concentrations.

Table 3: Antimicrobial and Antifungal Activity of this compound

| Target Organism | Activity | Concentration/Value |

| Gram-positive bacteria | Growth inhibition | < 0.9 µg/ml[2] |

| Cochliobolus miyabeanus | Growth inhibition | < 0.9 µg/ml[2] |

| Rhizoctonia solani | Growth inhibition | < 0.9 µg/ml[2] |

Miticidal and Insecticidal Activity

One of the most notable properties of this compound is its potent activity against mites (acaricide) and insects.[1]

Table 4: Miticidal and Insecticidal Efficacy of this compound

| Target Organism | Activity Metric | Value |

| Tetranychus telarius (Two-spotted spider mite) | LC₅₀ (Spray application) | 9.2 µg/ml[2] |

| Callosobruchus chinensis (Azuki bean weevil) | Mortality | 100% (at 1.5 µ g/insect )[2] |

Immunosuppressive and Anti-inflammatory Effects

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.

Table 5: Immunosuppressive and Anti-inflammatory Activity of this compound

| Target/Model | Activity Metric | Value |

| IL-1β-induced PLA₂ secretion (rat mesangial cells) | IC₅₀ | 43 nM[2] |

| cAMP-induced PLA₂ secretion (rat mesangial cells) | IC₅₀ | 33 nM[2] |

| Human T lymphocyte proliferation | Suppression | Effective at 50 ng/ml[2] |

| Experimental Autoimmune Uveoretinitis (EAU) in rats | In vivo inhibition | Complete inhibition at 10 mg/animal/day[2] |

Toxicity

This compound displays selective toxicity, with low toxicity observed in mammals.

Table 6: Toxicity Data for this compound

| Organism | Route of Administration | LD₅₀ |

| Mice | Intraperitoneal injection | > 300 mg/kg[4] |

| Mice | Oral | > 15,000 mg/kg[4] |

Mechanism of Action and Signaling Pathways

Ionophore Activity

The primary mechanism of action for this compound is its function as a monovalent cation ionophore.[2][3] It embeds within the lipid bilayer of cell membranes, creating a channel or carrier that facilitates the transport of specific cations down their electrochemical gradient. This disruption of ion homeostasis can lead to cell death, which is the basis for its antibiotic and insecticidal effects. This compound exhibits a remarkable 1,000-fold greater equilibrium permeability for lithium ions over sodium or cesium ions.[2]

Inhibition of Phospholipase A₂ (PLA₂) Signaling

This compound is a potent inhibitor of group II phospholipase A₂ (PLA₂) expression.[2] It does not inhibit the enzyme's catalytic activity directly but rather suppresses its synthesis at the transcriptional level. In rat renal mesangial cells, stimuli such as interleukin-1β (IL-1β) and agents that increase cyclic AMP (cAMP) normally induce the expression of PLA₂. This compound effectively reduces the steady-state levels of PLA₂ mRNA, which in turn suppresses the synthesis and secretion of the PLA₂ protein.[2] This mechanism underlies its anti-inflammatory effects.

Biosynthesis

This compound is a secondary metabolite produced by Streptomyces species. Its biosynthesis follows the general pathway for macrotetrolides, which is a variation of polyketide synthesis. The core structure is assembled from simple precursor units derived from primary metabolism, such as acetate, propionate, and succinate.[5][7] These precursors are used to build the monomeric subunits, (+)- and (–)-nonactic acid and their homologues. These monomers are then stereospecifically assembled and cyclized to form the final macrotetrolide structure.[7]

Experimental Protocols

The following sections provide generalized methodologies for the isolation, purification, and bioactivity assessment of this compound.

Isolation and Purification of this compound

This protocol describes a general workflow for obtaining this compound from a producing Streptomyces strain.

Methodology:

-

Fermentation: Inoculate a suitable production medium with a seed culture of the Streptomyces strain. Incubate for 5-10 days at 28°C with shaking to allow for the production of secondary metabolites.

-

Extraction: Separate the culture broth from the mycelial cake by centrifugation. Extract the supernatant and/or the mycelia (depending on where the compound is located) with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.

-

Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Final Purification: Pool the fractions containing this compound and concentrate them. If necessary, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the compound using spectroscopic methods (e.g., MS, NMR).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses a broth microdilution method to determine the MIC of this compound against bacteria.

Methodology:

-

Preparation of Inoculum: Culture the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate culture broth to achieve a range of final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. Growth can be assessed visually or by measuring absorbance with a microplate reader.

Miticidal Activity Assay (Spray Method)

This protocol provides a general method for assessing the miticidal activity of this compound.

Methodology:

-

Preparation of Mite-Infested Plants: Cultivate host plants (e.g., bean plants) until they have developed primary leaves. Infest the leaves with a known number of adult mites (e.g., Tetranychus urticae).

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound in water, typically with a small amount of a surfactant to ensure even spreading.

-

Application: Spray the test solutions onto the infested leaves until runoff. A control group should be sprayed with the surfactant solution only.

-

Incubation: Keep the treated plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

-

Mortality Assessment: After a set period (e.g., 48 or 72 hours), count the number of dead and live mites on the leaves under a dissecting microscope. Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.

Ionophore Activity Assay (Calcein Quenching Method)

This in vitro assay measures the ability of this compound to transport cations across a lipid membrane.

Methodology:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein in a high-potassium buffer (e.g., 150 mM KCl).

-

Purification: Remove free, unencapsulated calcein from the LUV suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

Assay Setup: Resuspend the purified calcein-loaded LUVs in an iso-osmotic, potassium-free buffer. Place the suspension in a fluorometer cuvette with a magnetic stirrer.

-

Measurement: Monitor the baseline fluorescence of the calcein. Add the cation to be tested (e.g., LiCl) to the external buffer. Then, add a solution of this compound (in a solvent like ethanol or DMSO) to the cuvette.

-

Data Analysis: If this compound facilitates the transport of the cation into the vesicle, the influx of the cation will quench the calcein fluorescence. The rate of fluorescence quenching is proportional to the rate of ion transport and indicates the ionophoric activity of this compound.

References

- 1. This compound inhibits interleukin 1 beta and cAMP induction of group II phospholipase A2 in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the macrotetrolide antibiotics; the incorporation of carbon-13 and oxygen-18 labelled acetate, propionate, and succinate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

Tetranactin: A Technical Guide to its Mechanism of Action as a Monovalent Cation Ionophore

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranactin is a naturally occurring macrotetrolide antibiotic isolated from Streptomyces species.[1][2] It belongs to a family of structurally related compounds, including nonactin, monactin, dinactin, and trinactin, collectively known as the nactins.[3][4] The defining biological characteristic of this compound and its homologs is their function as highly selective ionophores, specifically facilitating the transport of monovalent cations across lipid membranes.[2][5] This activity is the basis for their antibiotic, miticidal, and immunosuppressive properties.[1][6] This document provides a detailed technical overview of this compound's ionophoretic mechanism, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Core Mechanism: Carrier-Mediated Ion Transport

This compound functions as a mobile carrier ionophore. It does not form a static channel but rather encapsulates a cation, diffuses across the lipid bilayer, and releases the cation on the opposite side. This process involves a series of distinct kinetic steps, which collectively overcome the significant energy barrier associated with moving a charged ion through a hydrophobic lipid environment.[4][5]

The transport cycle can be described by a widely accepted model involving four key rate constants[5]:

-

kRi : The rate constant for the association and complexation of an ion from the aqueous phase with a carrier molecule at the membrane interface.

-

kis : The rate constant for the translocation of the ion-carrier complex across the membrane interior.

-

kDi : The rate constant for the dissociation of the complex at the opposite interface, releasing the ion.

-

ks : The rate constant for the diffusion of the free carrier back across the membrane.

The ion selectivity of the ionophore is primarily determined by the equilibrium between the energy required for cation desolvation and the energy gained from its coordination by the ionophore's liganding oxygen atoms.[3] For the nactin family, selectivity is largely controlled by the dissociation of the complex (kDi).[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Inhibitory Effects of Macrotetrolides from Streptomyces spp. On Zoosporogenesis and Motility of Peronosporomycete Zoospores Are Likely Linked with Enhanced ATPase Activity in Mitochondria [frontiersin.org]

- 3. Biological Applications of Ionophores | Annual Reviews [annualreviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carrier-mediated ion transport in lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic Localization and Molecular Characterization of the nonS Gene Required for Macrotetrolide Biosynthesis in Streptomyces griseus DSM40695 - PMC [pmc.ncbi.nlm.nih.gov]

Tetranactin: An In-depth Technical Guide to its Early Studies and Preliminary Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin is a macrotetrolide antibiotic first isolated from the fermentation broth of Streptomyces aureus strain S-3466.[1] It belongs to a class of neutral ionophores that includes nonactin, monactin, and dinactin. Early research in the 1970s established its potent miticidal activity with notable selectivity, exhibiting low toxicity to mammals. This document provides a comprehensive overview of the foundational studies on this compound, detailing its isolation, characterization, biological activities, and proposed mechanism of action based on the initial research. All quantitative data from these early studies are summarized, and key experimental methodologies are described to provide a thorough understanding for researchers.

Isolation and Physicochemical Properties

The initial isolation of this compound was a critical step in its characterization. The following sections detail the protocol used by the original researchers and the resulting physicochemical properties that were identified.

Experimental Protocol: Isolation of this compound from Streptomyces aureus S-3466

The isolation of this compound from the fermented broth of Streptomyces aureus S-3466 was a multi-step process involving extraction and purification.

Fermentation:

-

Streptomyces aureus S-3466 was cultured in a suitable medium to produce this compound.

-

The fermentation broth was filtered to separate the mycelial cake from the supernatant.

Extraction:

-

The filter cake, containing the bulk of the this compound, was extracted with acetone.

-

The acetone extract was concentrated under reduced pressure to yield an aqueous residue.

-

This aqueous residue was then extracted with ethyl acetate.

Purification:

-

The ethyl acetate extract was concentrated to a crude crystalline material.

-

The crude crystals were washed with cold n-hexane to remove impurities.

-

The washed crystals were recrystallized from acetone or methanol to yield purified this compound as colorless rhombic prisms.

Diagram of the Isolation Workflow:

Physicochemical Properties of this compound

The isolated this compound was subjected to various analyses to determine its fundamental properties.

| Property | Value |

| Molecular Formula | C44H72O12 |

| Molecular Weight | 793.0 |

| Appearance | Colorless rhombic prisms |

| Melting Point | 109 - 110 °C |

| Optical Rotation | [α]D25 = 0° (c=1, chloroform) |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform, benzene, and ether. Insoluble in n-hexane and water. |

| UV Absorption (in methanol) | No characteristic absorption above 220 mµ |

Biological Activity: Miticidal and Insecticidal Effects

Early research on this compound focused on its potential as a pesticide, revealing potent and selective miticidal activity.

Quantitative Miticidal and Insecticidal Activity

The efficacy of this compound was quantified against various mite and insect species.

| Target Organism | Bioassay Method | LC50 (ppm) |

| Carmine spider mite (Tetranychus cinnabarinus) | Spray Method | 9 |

| Two-spotted spider mite (Tetranychus urticae) | Spray Method | 10 |

| European red mite (Panonychus ulmi) | Spray Method | 25 |

| Azuki bean weevil (Callosobruchus chinensis) | Topical Application | 10 µ g/insect |

Experimental Protocol: Miticidal Activity Bioassay (Spray Method)

The spray method was a common procedure to assess the miticidal efficacy of this compound.

-

Preparation of Test Solutions: this compound was dissolved in a small amount of acetone and then diluted with water containing a wetting agent (e.g., Tween 20) to achieve the desired concentrations.

-

Test Organisms: Adult female carmine spider mites (Tetranychus cinnabarinus) were used.

-

Application: The test solutions were sprayed directly onto the mites on infested host plant leaves (e.g., kidney bean).

-

Incubation: The treated leaves were kept under controlled conditions (e.g., 25°C and controlled humidity).

-

Mortality Assessment: Mortality was recorded 24 and 48 hours after treatment. Mites that were unable to move when prodded with a fine brush were considered dead.

-

Data Analysis: The LC50 values were calculated using probit analysis.

Mechanism of Action: Ionophoric Properties and Mitochondrial Effects

This compound's biological activity is attributed to its function as an ionophore, which disrupts ion gradients across biological membranes, particularly affecting mitochondrial function.

Ionophoric Activity

Ion Selectivity of Macrotetrolide Ionophores (based on Nonactin data):

| Cation | Relative Selectivity |

| NH4+ | Highest |

| K+ | High |

| Rb+ | Moderate |

| Na+ | Low |

| Li+ | Lowest |

Diagram of the Ionophoric Mechanism:

Effects on Mitochondrial Function

The ionophoric activity of this compound leads to a disruption of the mitochondrial membrane potential, which is essential for oxidative phosphorylation and ATP synthesis. By transporting cations like K+ into the mitochondrial matrix, this compound dissipates the proton gradient established by the electron transport chain.

Experimental Evidence (Inferred from related compounds):

-

Uncoupling of Oxidative Phosphorylation: Studies on related ionophores have shown that they uncouple respiration from ATP synthesis. This means that oxygen consumption may continue or even increase, but ATP production is inhibited.

-

Inhibition of Mitochondrial ATPase Activity: The disruption of the ion gradient can lead to an increase in the hydrolytic activity of F1Fo-ATPase as the enzyme attempts to pump protons out of the matrix to restore the gradient, consuming ATP in the process.

Diagram of the Effect on Mitochondrial Respiration:

Experimental Protocol: Assessment of Mitochondrial Respiration

While specific protocols for this compound are not detailed in early papers, a general method for assessing the effect of a compound on mitochondrial respiration using an oxygen electrode is as follows:

-

Isolation of Mitochondria: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

-

Respirometry: The isolated mitochondria are suspended in a respiration buffer in the chamber of an oxygen electrode (e.g., a Clark-type electrode).

-

Substrate Addition: A respiratory substrate (e.g., succinate or glutamate/malate) is added to initiate electron transport and oxygen consumption.

-

State 3 and State 4 Respiration: ADP is added to stimulate ATP synthesis (State 3 respiration). The rate of oxygen consumption is measured. When the ADP is consumed, the respiration rate slows to State 4.

-

Compound Addition: this compound (dissolved in a suitable solvent like ethanol) is added to the chamber, and the effect on the respiration rate is monitored. An uncoupling agent would be expected to increase State 4 respiration.

-

Data Analysis: The respiratory control ratio (RCR = State 3 rate / State 4 rate) is calculated. A decrease in the RCR indicates uncoupling of oxidative phosphorylation.

Conclusion

The early studies on this compound laid the groundwork for understanding its potential as a selective miticidal agent. Its characterization as a macrotetrolide ionophore provided a clear mechanism for its biological activity, primarily through the disruption of essential ion gradients in mitochondria. The quantitative data on its miticidal efficacy and the detailed protocols for its isolation and bioassays remain valuable for contemporary research in natural product chemistry and drug development. Further investigation into the specific ion binding kinetics of this compound and its detailed effects on various mitochondrial parameters could provide a more complete picture of this interesting molecule and inform the development of new, targeted pesticides or therapeutic agents.

References

Tetranactin's Selectivity for Ammonium and Potassium Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin is a macrotetrolide antibiotic that functions as a monovalent cation ionophore.[1] Like other members of the macrotetrolide family, such as nonactin, this compound can selectively bind and transport cations across lipid membranes. This property has led to its investigation for various biological activities, including as an antibacterial and insecticidal agent.[1] A key aspect of its function as an ionophore is its selectivity for certain ions over others. This technical guide provides an in-depth look at the selectivity of this compound for ammonium (NH₄⁺) and potassium (K⁺) ions, including the experimental methods used to determine this selectivity.

Quantitative Data: Ion Selectivity

The selectivity of an ionophore is a measure of its preference for one ion over another. This is often expressed as a selectivity coefficient (kpot). A lower selectivity coefficient indicates a higher preference for the primary ion. The following table summarizes the selectivity of the macrotetrolide ionophore nonactin, which is structurally and functionally related to this compound.

Table 1: Potentiometric Selectivity Coefficients for Nonactin-Based Ion-Selective Electrode

| Primary Ion | Interfering Ion | Selectivity Coefficient (kNH₄⁺, K⁺pot) |

| NH₄⁺ | K⁺ | 0.26 |

| NH₄⁺ | Na⁺ | 0.01 |

| NH₄⁺ | H⁺ | 0.0067 |

Data derived from a liquid-membrane microelectrode using nonactin/monactin as the ion-selective component. A selectivity of NH₄⁺ over K⁺ of 3.8 was reported, which corresponds to a selectivity coefficient of approximately 0.26.[2]

Experimental Protocols

The determination of ionophore selectivity is crucial for understanding its function. Two common methods for this are the Matched Potential Method (MPM) and the Partitioning Assay.

Matched Potential Method (MPM)

The Matched Potential Method is a potentiometric technique used to determine the selectivity coefficients of ion-selective electrodes (ISEs).[3][4][5] This method is independent of the Nicolsky-Eisenman equation and is based on the principle of measuring the concentrations of the primary and interfering ions that produce the same potential change in the ISE.[3][4][5]

Methodology:

-

Preparation of Solutions:

-

A reference solution containing a known activity of the primary ion (e.g., NH₄⁺) is prepared.

-

A separate solution of the primary ion with a higher concentration is also prepared.

-

A solution of the interfering ion (e.g., K⁺) is prepared.

-

-

Potential Measurement (Primary Ion):

-

The ion-selective electrode and a reference electrode are immersed in the reference solution, and the initial potential is recorded.

-

A known volume of the more concentrated primary ion solution is added to the reference solution, and the change in potential (ΔE) is measured.

-

-

Potential Measurement (Interfering Ion):

-

The electrodes are rinsed and placed back into the fresh reference solution.

-

The interfering ion solution is added to the reference solution until the same potential change (ΔE) as observed in step 2 is achieved.

-

-

Calculation of Selectivity Coefficient:

-

For ions of the same charge, the selectivity coefficient (kpot) is calculated as the ratio of the activity of the primary ion to the activity of the interfering ion that produced the same potential change.

-

Partitioning Assay

The partitioning assay is a spectrophotometric method used to determine the ability of an ionophore to transport an ion from an aqueous phase into an organic phase. This method relies on the use of a colored counter-ion, such as picrate, which is co-transported with the cation-ionophore complex into the organic phase, allowing for its quantification.

Methodology:

-

Preparation of Phases:

-

An aqueous phase is prepared containing a buffer (e.g., Tris-HCl), the salt of the cation of interest (e.g., NH₄Cl or KCl), and a colored counter-ion (e.g., potassium picrate).

-

An organic phase (e.g., chloroform) is prepared containing the ionophore (this compound) at various concentrations.

-

-

Extraction:

-

Equal volumes of the aqueous and organic phases are mixed in a series of vials.

-

The vials are shaken vigorously to allow for the partitioning of the ion-ionophore complex into the organic phase.

-

The mixture is then centrifuged to separate the two phases.

-

-

Quantification:

-

The organic phase is carefully collected.

-

The absorbance of the organic phase is measured at the wavelength corresponding to the maximum absorbance of the counter-ion (e.g., 357 nm for picrate).

-

The amount of the cation-ionophore complex in the organic phase is quantified by the concentration of the co-transported picrate anion.

-

Mechanism of Ion Selectivity

The selectivity of macrotetrolide ionophores like this compound is determined by a combination of factors, including the size of the central cavity, the flexibility of the molecule, and the nature of the coordinating oxygen atoms. The ionophore undergoes a conformational change upon binding a cation, encapsulating it within a cage-like structure formed by the carbonyl and ether oxygens. The optimal fit between the cation's ionic radius and the cavity size, along with the energy of desolvation of the ion, dictates the selectivity. The similar ionic radii of ammonium and potassium ions often lead to competition for binding to these types of ionophores.

Conclusion

This compound's function as an ionophore is intrinsically linked to its ability to selectively bind and transport monovalent cations. While specific quantitative data for its NH₄⁺/K⁺ selectivity remains elusive in the readily accessible literature, the established methodologies of the Matched Potential Method and Partitioning Assays provide a robust framework for its determination. The data available for the related compound, nonactin, suggests a preference for ammonium over potassium, a characteristic that is likely shared by this compound due to their structural similarities. Further research is warranted to precisely quantify the selectivity of this compound and fully elucidate its potential in various scientific and therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. NH4+ ion-selective microelectrode based on the antibiotics nonactin/monactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Insecticidal and Miticidal Properties of Tetranactin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranactin, a macrotetrolide antibiotic produced by Streptomyces species, exhibits significant insecticidal and miticidal properties. As a monovalent cation ionophore, its primary mode of action involves the disruption of ion gradients across cellular membranes, leading to physiological and metabolic dysfunction in susceptible arthropods. This technical guide provides a comprehensive overview of the insecticidal and miticidal activities of this compound, including quantitative toxicity data, detailed experimental protocols for its evaluation, and an elucidation of its molecular mechanism of action.

Introduction

This compound is a naturally occurring compound belonging to the family of macrotetrolide antibiotics.[1] These molecules are characterized by a large, cyclic ester structure that allows them to selectively bind and transport cations across lipid bilayers. This ionophoretic activity is the basis for this compound's biological effects, which include antibacterial, antifungal, and, most notably for the purposes of this guide, potent insecticidal and miticidal activities.[1][2] Understanding the specific properties and mechanisms of this compound is crucial for its potential development as a biopesticide or as a lead compound in novel insecticide and acaricide discovery programs.

Quantitative Toxicity Data

The efficacy of this compound has been quantified against several key arthropod pests. The following tables summarize the available data on its lethal concentrations (LC50) and lethal doses (LD50).

| Target Pest | Life Stage | Bioassay Method | LC50 / Dose | Reference |

| Tetranychus telarius (Two-spotted spider mite) | Adult | Spray | 9.2 µg/ml | [1] |

| Callosobruchus chinensis (Azuki bean weevil) | Adult | Topical application | 0.5-1.5 µ g/insect (dose-dependent mortality up to 100%) | [1] |

Table 1: Insecticidal and Miticidal Efficacy of this compound.

| Animal Model | Administration Route | LD50 | Reference |

| Mice | Intraperitoneal | >300 mg/kg | [3] |

| Mice | Oral | >15,000 mg/kg | [3] |

Table 2: Mammalian Toxicity Data for this compound.

Experimental Protocols

Standardized bioassays are essential for evaluating the potency of this compound. The following are detailed methodologies for commonly used insecticidal and miticidal assays.

Miticidal Activity: Leaf-Dip Bioassay for Tetranychus species

This method is used to determine the contact toxicity of this compound against mites.

Materials:

-

This compound stock solution of known concentration.

-

Surfactant (e.g., Triton X-100 or Tween 80).

-

Distilled water.

-

Bean or other suitable host plant leaves.

-

Petri dishes lined with moist filter paper.

-

Fine camel-hair brush.

-

Stereomicroscope.

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution in distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even wetting of the leaf surface. A control solution containing only distilled water and the surfactant should also be prepared.

-

Leaf Treatment: Dip individual host plant leaves into each test solution for a standardized period (e.g., 5-10 seconds). Allow the leaves to air dry completely.

-

Mite Infestation: Place the treated leaves, adaxial side up, onto the moist filter paper in the Petri dishes. Using a fine camel-hair brush and a stereomicroscope, transfer a known number of adult mites (e.g., 20-30) onto each leaf disc.

-

Incubation: Seal the Petri dishes with lids and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: After a set exposure period (e.g., 24, 48, and 72 hours), count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.

References

The Role of Tetranactin in the Suppression of Experimental Autoimmune Uveoretinitis: A Technical Guide

Affiliation: Google Research

Executive Summary

Experimental Autoimmune Uveoretinitis (EAU) is a T-cell-mediated animal model that faithfully recapitulates key aspects of human autoimmune uveitis, a sight-threatening inflammatory condition.[1][2] This guide provides a comprehensive technical overview of the immunosuppressive effects of Tetranactin, a macrotetrolide antibiotic, in the context of EAU. This compound, a cyclic ester produced by Streptomyces aureus, has been demonstrated to potently delay or completely suppress the onset of EAU in rodent models.[3][4] Its primary mechanism of action is the inhibition of T-lymphocyte proliferation at the early stages of cell activation, without inducing cytotoxicity.[3] This effect is attributed to its properties as a cation ionophore, which disrupts intracellular ion homeostasis—specifically by inhibiting calcium influx and increasing intracellular sodium levels—thereby suppressing the interleukin-2 (IL-2) synthesis and signaling cascade essential for T-cell proliferation.[4] This document consolidates the quantitative data, details key experimental protocols, and visualizes the underlying biological pathways to serve as a resource for researchers and professionals in immunology and drug development.

Introduction

Experimental Autoimmune Uveoretinitis (EAU)

EAU is a paradigm for organ-specific, T-cell-mediated autoimmune disease.[1] It is induced in susceptible animal strains, such as the Lewis rat, by immunization with retinal antigens, including S-antigen (arrestin) or interphotoreceptor retinoid-binding protein (IRBP).[1][3][5] The resulting pathology, characterized by retinal vasculitis, granuloma formation, and photoreceptor destruction, closely mirrors human uveitic conditions like sympathetic ophthalmia and birdshot retinochoroidopathy, making it an invaluable model for studying disease pathogenesis and evaluating novel therapeutic agents.[1][5]

This compound

This compound is a member of the macrotetrolide family of antibiotics, which are hydrophobic cyclic esters.[3] Originally identified for its miticidal and insecticidal properties, this compound also possesses significant immunomodulatory capabilities.[6][7] A key feature of this compound is its function as a monovalent cation ionophore, enabling it to transport ions across biological membranes and alter intracellular cation concentrations, a property central to its immunosuppressive effects.[4][7]

Immunosuppressive Effects of this compound in EAU

In Vivo Efficacy

Studies in Lewis rats have shown that administration of this compound effectively delays or suppresses the clinical onset of S-antigen-induced EAU.[3][4] The immunosuppressive effect is dose-dependent, with complete inhibition of EAU formation observed at a daily dose of 10 mg per animal.[7] However, the effect is not permanent; terminating treatment prematurely (before day 14 post-immunization) can result in a delayed onset of the disease, indicating that continuous administration is necessary to maintain suppression.[3]

Effects on Humoral and Cell-Mediated Immunity

This compound's immunomodulatory action extends to both cellular and humoral immunity. Skin hypersensitivity tests revealed that it suppresses the delayed-type hypersensitivity response to the S-antigen, a T-cell-mediated reaction.[3] Furthermore, it has been shown to suppress the formation of anti-S-antigen antibodies, indicating an inhibitory effect on humoral immunity as well.[3]

Mechanism of Action: Inhibition of T-Lymphocyte Function

The primary mechanism through which this compound suppresses EAU is by inhibiting T-lymphocyte function at the initial stages of the immune response.

Inhibition of T-Cell Proliferation

This compound potently suppresses T-lymphocyte proliferation upon activation by mitogens like concanavalin A.[3] This inhibition is achieved at very low concentrations (around 0.1 ng/mL for 50% inhibition) and, importantly, occurs without compromising cell viability at concentrations up to 100 ng/mL.[3] This indicates a specific anti-proliferative effect rather than general cytotoxicity. The drug markedly reduces the incorporation of radiolabelled thymidine, uridine, and leucine, signifying a blockade of DNA, RNA, and protein synthesis, respectively, which are all prerequisites for cell division.[4]

Disruption of the T-Cell Activation Cascade

This compound intervenes at critical checkpoints of T-cell activation:

-

IL-2 Synthesis and Signaling: The synthesis and release of IL-2, a crucial cytokine for T-cell proliferation, is significantly suppressed in the presence of this compound.[4] It specifically blocks the initiation of the proliferative response to IL-2 but does not stop the proliferation of cells that have already been activated by IL-2.[8]

-

Cytotoxic T-Lymphocyte (CTL) Generation: The drug effectively blocks the generation of CTLs in mixed lymphocyte cultures.[8] However, it does not affect the lytic activity of pre-formed CTLs or Natural Killer (NK) cells, further highlighting its targeted effect on the induction phase of the immune response.[8]

The Role of Ionophore Activity

The immunosuppressive effects of this compound are strongly linked to its function as a cation ionophore.[4] T-cell activation is a calcium-dependent process. This compound was found to inhibit the incorporation of 45Ca²⁺ into lymphocytes while simultaneously increasing intracellular Na⁺ levels.[4] It is hypothesized that this disruption of intracellular cation balance interferes with the downstream signaling pathways required for gene transcription and cytokine production (e.g., IL-2), ultimately leading to the observed anti-proliferative and immunosuppressive effects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the biological activity of this compound.

Table 1: In Vitro Immunomodulatory Activity of this compound

| Assay | Target Cells | Stimulus | Effect | Effective Concentration | Citation |

|---|---|---|---|---|---|

| Lymphocyte Proliferation | Rat Lymphocytes | Concanavalin A | 50% inhibition of ³H-thymidine incorporation | ~0.1 ng/mL | [3] |

| Lymphocyte Activation | Rat Lymphocytes | Mitogen | Inhibition of activation | 1 ng/mL | [4] |

| IL-2 Synthesis & Release | Rat Lymphocytes | Mitogen | Significant suppression | Not specified, but observed at 1 ng/mL | [4] |

| Cell Viability | Rat Lymphocytes | N/A | No change in viability after 21h | Up to 100 ng/mL | [3] |

| T-Cell Proliferation | Human T-Lymphocytes | Allogeneic cells, IL-2 | Suppression of proliferation | 50 ng/mL | [7] |

| PLA₂ Secretion | Rat Mesangial Cells | IL-1β / cAMP | IC₅₀ | 43 nM / 33 nM |[7] |

Table 2: In Vivo Efficacy of this compound in EAU

| Animal Model | Disease | Treatment Regimen | Outcome | Citation |

|---|---|---|---|---|

| Lewis Rats | S-antigen-induced EAU | 10 mg/animal/day | Complete inhibition of EAU formation | [7] |

| Lewis Rats | S-antigen-induced EAU | Not specified | Delayed or suppressed onset |[3] |

Experimental Protocols

Induction and Assessment of EAU in Lewis Rats

-

Antigen Preparation: Bovine retinal S-antigen is purified and emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: Lewis rats are immunized via a single injection into one hind footpad.[2] In some protocols, Bordetella pertussis toxin is co-administered to enhance the autoimmune response.[1]

-

This compound Administration: this compound, dissolved in a suitable vehicle (e.g., olive oil), is administered daily via intraperitoneal or subcutaneous injection, starting from the day of immunization.[3][7]

-

Clinical and Histological Assessment: Eyes are monitored clinically for signs of uveitis (e.g., using slit-lamp examination).[9] For histological analysis, eyes are enucleated at a predetermined time point, fixed, sectioned, and stained (e.g., with hematoxylin and eosin). Disease severity is scored based on the extent of inflammatory cell infiltration, retinal folding, granuloma formation, and photoreceptor damage.[5]

Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)

-

Cell Isolation: Lymphocytes are isolated from the lymph nodes or spleens of naive rats.

-

Culture Setup: Cells are cultured in 96-well plates in a suitable medium. This compound is added at various concentrations.

-

Stimulation: Cells are stimulated with a T-cell mitogen, such as Concanavalin A (Con A).[3]

-

Proliferation Measurement: After a set incubation period (e.g., 48-72 hours), ³H-thymidine is added to the cultures for the final 18-24 hours. The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to untreated, stimulated controls.

IL-2 Synthesis and Release Assay

-

Cell Culture and Stimulation: Lymphocytes are prepared and stimulated with a mitogen in the presence or absence of this compound, as described above.

-

Supernatant Collection: After 24-48 hours, the culture supernatants are collected.

-

IL-2 Measurement: The concentration of IL-2 in the supernatant is quantified using an IL-2-dependent cell line (e.g., CTLL-2) bioassay or by a specific enzyme-linked immunosorbent assay (ELISA).

Mixed Lymphocyte Culture (MLC) for CTL Generation

-

Cell Preparation: Responder T-cells from one donor are co-cultured with irradiated (to prevent proliferation) stimulator cells from an allogeneic donor.

-

Treatment: this compound is added to the cultures at the initiation of the MLC.

-

CTL Activity Assay: After 5-7 days, the responder cells are harvested and tested for their cytotoxic activity against ⁵¹Cr-labeled target cells bearing the stimulator's antigens. The amount of ⁵¹Cr released from lysed target cells is measured to quantify CTL activity.

Signaling Pathways and Process Visualizations

The following diagrams illustrate the key processes involved in EAU and the mechanism of action of this compound.

Conclusion

This compound demonstrates significant potential as an immunosuppressive agent for T-cell-mediated autoimmune diseases, as evidenced by its potent suppression of Experimental Autoimmune Uveoretinitis. Its mechanism of action is targeted and elegant, focusing on the inhibition of the early stages of T-lymphocyte activation and proliferation without inducing widespread cytotoxicity. The disruption of intracellular calcium signaling, stemming from its inherent ionophore properties, appears to be the cornerstone of its immunomodulatory effects. While the transient nature of its in vivo suppression highlights the need for further investigation into delivery systems and long-acting formulations, the data strongly support this compound as a valuable lead compound for the development of novel therapeutics for autoimmune uveitis and other related disorders. This guide provides the foundational data and methodologies to support such future research endeavors.

References

- 1. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental autoimmune uveoretinitis in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppressive effects of polynactins (this compound, trinactin and dinactin) on experimental autoimmune uveoretinitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive and anti-proliferative effects of a macrotetrolide antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathology of experimental autoimmune uveoretinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound, a macrotetrolide antibiotic, suppresses in vitro proliferation of human lymphocytes and generation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of experimental autoimmune uveoretinitis with different natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tetranactin in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetranactin, a macrotetrolide antibiotic, for its effective use in various laboratory settings. This document outlines its mechanisms of action, key applications, quantitative data, and detailed experimental protocols.

Introduction

This compound is a potent bioactive compound produced by Streptomyces aureus. It belongs to the class of macrotetrolide antibiotics and functions as a monovalent cation ionophore.[1] Its unique structure allows it to selectively bind and transport cations across biological membranes, leading to a range of biological activities. These activities include antibacterial, insecticidal, miticidal, and immunosuppressive effects, making it a valuable tool for a variety of research applications.[1][2]

Mechanisms of Action

The primary mechanism of action for this compound is its function as an ionophore. It exhibits a high affinity for monovalent cations, with a particularly strong selectivity for ammonium and potassium ions.[2] By forming a lipid-soluble complex with these cations, this compound facilitates their transport across otherwise impermeable lipid bilayers. This disruption of the natural ion gradients across cellular membranes is fundamental to its biological effects.

In addition to its ionophoric activity, this compound has been shown to modulate specific signaling pathways. Notably, it inhibits the expression of group II phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.[1] Its immunosuppressive properties are thought to be similar to those of cyclosporin A, suggesting a potential interaction with the calcineurin-NFAT signaling pathway.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's biological activities.

| Activity | Target/Assay | Value | Reference |

| PLA2 Inhibition | IL-1β-induced PLA2 secretion from rat mesangial cells | IC50 = 43 nM | [1] |

| cAMP-induced PLA2 secretion from rat mesangial cells | IC50 = 33 nM | [1] | |

| Miticidal Activity | Tetranychus telarius (Two-spotted spider mite) | LC50 = 9.2 µg/ml | [1] |

| Antibacterial Activity | Growth inhibition of Gram-positive bacteria, C. miyabeanus, R. solani | < 0.9 µg/ml | [1] |

| Immunosuppression | Proliferation of human T lymphocytes induced by allogeneic cells and IL-2 | 50 ng/ml (suppresses) | [1] |

Key Applications & Experimental Protocols

Antibacterial Activity Assessment

This compound is effective against Gram-positive bacteria.[1] The following protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a representative Gram-positive bacterium, Bacillus subtilis.

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacillus subtilis (e.g., ATCC 6633)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of B. subtilis into 5 mL of MHB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized using a spectrophotometer to an OD600 of 0.08-0.1.

-

-

Prepare this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations may range from 100 µg/mL to 0.098 µg/mL.

-

Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions. The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of B. subtilis. This can be assessed visually or by measuring the optical density at 600 nm.

-

Insecticidal and Miticidal Bioassays

This compound has demonstrated significant insecticidal and miticidal properties.[1][4] The following protocol describes a topical application bioassay to evaluate the efficacy of this compound against the two-spotted spider mite, Tetranychus urticae.

Protocol: Topical Application Bioassay for Tetranychus urticae

Materials:

-

This compound solutions of varying concentrations in a suitable solvent (e.g., acetone with a non-ionic surfactant)

-

Adult female Tetranychus urticae

-

Leaf discs (e.g., from bean plants) placed on wet cotton in Petri dishes

-

Micro-applicator or fine-tipped paintbrush

-

Stereomicroscope

Procedure:

-

Preparation of Test Arenas:

-

Place leaf discs (approximately 2 cm in diameter) with the adaxial surface facing up on a layer of water-saturated cotton in Petri dishes.

-

-

Mite Transfer:

-

Using a fine-tipped paintbrush, carefully transfer a known number of adult female spider mites (e.g., 20-30) onto each leaf disc. Allow them to acclimate for a few hours.

-

-

Topical Application:

-

Using a micro-applicator, apply a small, defined volume (e.g., 0.1 µL) of the this compound solution directly to the dorsal side of each mite.

-

For the control group, apply the solvent only.

-

-

Incubation:

-

Maintain the Petri dishes at controlled conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

-

-

Mortality Assessment:

-

Assess mite mortality at 24, 48, and 72 hours post-application under a stereomicroscope. Mites that are unable to move when gently prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary.

-

Determine the LC50 value using probit analysis.

-

Immunosuppressive Activity Evaluation

This compound can suppress the proliferation of T lymphocytes, indicating its potential as an immunosuppressive agent.[3] The following protocol details an in vitro assay to measure the inhibition of T-lymphocyte proliferation.

Protocol: In Vitro T-Lymphocyte Proliferation Assay

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound solutions at various concentrations

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as mitogens

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

96-well cell culture plates

-

Flow cytometer or liquid scintillation counter

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

-

If using a proliferation dye, label the cells with CFSE according to the manufacturer's instructions.

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of this compound at various concentrations (e.g., 1-100 ng/mL) to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) to stimulate T-cell proliferation. Include an unstimulated control (cells with no mitogen).

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Proliferation Measurement:

-

CFSE Method: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

-

[3H]-Thymidine Method: Add 1 µCi of [3H]-thymidine to each well 18 hours before the end of the incubation period. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of proliferating cells (for CFSE) or the counts per minute (CPM) (for [3H]-thymidine).

-

Determine the concentration of this compound that causes 50% inhibition of proliferation (IC50).

-

Signaling Pathways and Visualizations

Inhibition of Phospholipase A2 (PLA2) Expression

This compound inhibits the expression of group II phospholipase A2 induced by pro-inflammatory stimuli like Interleukin-1β (IL-1β) and agents that increase cyclic AMP (cAMP).[1] This suggests that this compound acts at the level of gene transcription or mRNA stability.

Putative Immunosuppressive Signaling Pathway

The immunosuppressive action of this compound is comparable to cyclosporin A, which is known to inhibit the calcineurin-NFAT signaling pathway.[3][5] This pathway is crucial for the activation of T-lymphocytes. While the direct interaction of this compound with components of this pathway requires further investigation, a plausible mechanism involves the disruption of calcium signaling due to its ionophoric nature, which would in turn inhibit calcineurin activation.

Experimental Workflow: Antibacterial MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. This compound inhibits interleukin 1 beta and cAMP induction of group II phospholipase A2 in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipases C and A2 control lysosome-mediated IL-1β secretion: Implications for inflammatory processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a macrotetrolide antibiotic, suppresses in vitro proliferation of human lymphocytes and generation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and induction of cytosolic phospholipase A2 by IL-1beta in human tracheal smooth muscle cells: role of MAPKs/p300 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays of Tetranactin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro biological activities of Tetranactin and detailed protocols for key assays to evaluate its effects. This compound, a macrotetrolide antibiotic, has demonstrated potent immunosuppressive and anti-proliferative properties.

Summary of In Vitro Activities

This compound has been shown to exhibit several key biological activities in vitro, primarily related to the modulation of immune cell function. The available quantitative data from published studies are summarized below.

Table 1: In Vitro Immunosuppressive and Anti-proliferative Activity of this compound

| Cell Type | Assay | Endpoint Measured | Effective Concentration | Reference |

| Human T Lymphocytes | Mixed Lymphocyte Culture | Proliferation | Completely abrogated at ≤ 100 ng/mL | [1] |

| Human T Lymphocytes | IL-2 Induced Proliferation | Proliferation | Blocked initiation of proliferation (up to 100 ng/mL) | [1] |

| Rat Mesangial Cells | IL-1β-induced PLA₂ Secretion | Phospholipase A₂ (PLA₂) activity | IC₅₀ = 43 nM | |

| Rat Mesangial Cells | cAMP-induced PLA₂ Secretion | Phospholipase A₂ (PLA₂) activity | IC₅₀ = 33 nM | |

| Human Lymphocytes | Cytotoxicity Assay | Cell Viability | Not toxic at concentrations up to 100 ng/mL | [1] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of this compound on adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A suggested starting range is 0.1 ng/mL to 1000 ng/mL.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow for Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (based on cytotoxicity data) and a vehicle control.

-

Incubate for a period sufficient to induce apoptosis (e.g., 12, 24, or 48 hours).

-

-

Cell Staining:

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization or scraping.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

T Lymphocyte Proliferation Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on mitogen-stimulated T lymphocyte proliferation.

Workflow for T-Cell Proliferation Assay

Caption: Workflow for assessing T lymphocyte proliferation inhibition by this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)

-

96-well round-bottom plates

-

Proliferation detection reagent (e.g., BrdU labeling reagent and detection kit, or [³H]-thymidine)

-